4-Butyl-6-chloropyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-butyl-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(9)12-8(10)11-6/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
IABJWPFMLBLYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butyl 6 Chloropyrimidin 2 Amine and Its Pyrimidine Analogs
Established Synthetic Routes to the 2-Aminopyrimidine (B69317) Core
The formation of the 2-aminopyrimidine scaffold is a foundational step in the synthesis of the target molecule. This is typically achieved through condensation reactions that bring together key precursors to form the heterocyclic ring.
Condensation Reactions for Pyrimidine (B1678525) Ring Formation
The most prevalent method for constructing the 2-aminopyrimidine ring is through the condensation of a three-carbon dielectrophilic component with a dinucleophilic species containing an N-C-N moiety. nih.gov Guanidine (B92328) and its derivatives are commonly employed as the N-C-N component, which directly installs the C2-amino group during the ring formation. nih.gov
One established approach involves the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For instance, the condensation of malondialdehyde or its acetal (B89532) with guanidine under acidic conditions can yield 2-aminopyrimidine. google.comgoogle.com Variations of this method utilize different three-carbon synthons, such as α,β-unsaturated ketones or aldehydes, which react with guanidine to form the pyrimidine ring. nih.gov
Another significant condensation strategy is the reaction of cyanamide (B42294) with various substrates. Cyanamide can act as a precursor to the guanidine moiety and can be used in reactions to form heterocycles, including aminopyrimidines. wikipedia.org For example, the reaction of an enaminone with malononitrile, followed by cyclization with a primary amine, can lead to the formation of a substituted 2-aminopyrimidine. nih.gov
The reaction conditions for these condensations can vary, from acidic to basic environments, and may require heating. nih.govscielo.org.mx The choice of solvent and catalyst is also crucial for optimizing the yield and purity of the resulting 2-aminopyrimidine. google.com
Precursor Design and Selection
The design and selection of appropriate precursors are critical for the successful synthesis of the desired 2-aminopyrimidine core. The choice of the three-carbon dielectrophile determines the substitution pattern at the C4, C5, and C6 positions of the pyrimidine ring. For the synthesis of 4-butyl-6-chloropyrimidin-2-amine, a precursor that can introduce or be readily converted to a butyl group at the C4 position and a chloro group at the C6 position is required.
Starting materials such as β-keto esters or diketones bearing a butyl group can be utilized. For example, a butyl-substituted β-keto ester can be condensed with guanidine to form a 4-butyl-6-hydroxypyrimidin-2-amine intermediate. The hydroxyl group can then be subsequently converted to a chloro group.
Alternatively, precursors that already contain the desired functionalities can be employed. For instance, a pre-formed pyrimidine ring with leaving groups at the C4 and C6 positions, such as dichloro- or dihydroxypyrimidines, can serve as a versatile starting point for introducing the butyl and amino groups through subsequent functionalization reactions. nih.govnih.gov The selection of precursors is often guided by their commercial availability, cost, and the efficiency of the subsequent transformation steps. google.com
Strategies for Functional Group Introduction and Derivatization
Once the 2-aminopyrimidine core is established, or a suitable pyrimidine precursor is chosen, the next phase involves the precise installation and modification of the required functional groups: the amino group at C2, the butyl side chain, and the chloro atom at C6.
Selective Amination Procedures at Pyrimidine Positions
Direct amination of the pyrimidine ring is a key strategy for introducing the amino group. While the condensation with guanidine directly provides the 2-amino functionality, other methods exist for introducing amino groups at specific positions on a pre-formed pyrimidine ring.
Selective amination at the C2 position of a pyrimidine can be challenging due to the similar reactivity of the C2 and C4 positions. thieme-connect.com However, recent advancements have led to the development of C2-selective amination methods. acs.orgnih.govresearchgate.net These methods often involve the activation of the pyrimidine ring to facilitate nucleophilic attack by an amine source. One such strategy employs electron-deficient imine equivalents to selectively generate C2 electrophiles, which then react with amines. thieme-connect.com Another approach utilizes pyrimidine N-oxides to direct amination to the C2 position. researchgate.net
The replacement of a leaving group, such as a halogen or a sulfonyl group, at the C2 position with an amino group is also a common method. nih.gov This nucleophilic aromatic substitution (SNAr) reaction is widely used in the synthesis of 2-aminopyrimidine derivatives. nih.gov
| Reagent/Method | Selectivity | Reference |
| Enthalpy-Controlled Nucleophilic Functionalization | C2-selective | acs.orgnih.govresearchgate.net |
| Electron-Deficient Imine Equivalents | C2-selective | thieme-connect.com |
| Pyrimidine N-Oxides | C2-selective | researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Position-dependent on leaving group | nih.govnih.gov |
Installation Techniques for the Butyl Side Chain
The introduction of the butyl group onto the pyrimidine ring can be achieved through various synthetic strategies. If not incorporated during the initial ring formation, the butyl group can be introduced via cross-coupling reactions or by the reaction of an organometallic reagent with a suitable pyrimidine precursor.
For instance, a pyrimidine bearing a halogen at the C4 position can undergo a Suzuki or Stille coupling reaction with a butylboronic acid derivative or a butylstannane, respectively. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds.
Alternatively, the reaction of a 4-chloropyrimidine (B154816) derivative with an organolithium or Grignard reagent, such as butyllithium (B86547) or butylmagnesium bromide, can introduce the butyl group at the C4 position. The choice of method depends on the compatibility of the functional groups present in the molecule and the desired reaction conditions.
Targeted Chlorination Protocols on the Pyrimidine Ring
The chlorination of the pyrimidine ring is a crucial step to introduce the chloro substituent at the C6 position. This is most commonly achieved by treating a corresponding hydroxypyrimidine with a chlorinating agent. mdpi.comresearchgate.net
Phosphorus oxychloride (POCl3) is the most widely used reagent for this transformation. mdpi.comresearchgate.netmdpi.com The reaction typically involves heating the hydroxypyrimidine in excess POCl3, often in the presence of a base such as pyridine (B92270) or N,N-dimethylaniline. mdpi.comresearchgate.net Solvent-free methods using equimolar amounts of POCl3 in a sealed reactor have also been developed for a more environmentally friendly and scalable process. mdpi.comresearchgate.net
Other chlorinating agents, such as phosphorus pentachloride (PCl5), can also be used, sometimes in a mixture with POCl3. researchgate.net The choice of chlorinating agent and reaction conditions can be optimized to achieve high yields and selectivity. For substrates with multiple hydroxyl groups, controlling the stoichiometry of the chlorinating agent is essential for selective chlorination.
Recent developments in halogenation chemistry also offer alternative methods. For example, regioselective halogenation of certain N-heterocycles can be achieved using potassium halide salts in the presence of a hypervalent iodine(III) reagent under mild, aqueous conditions. rsc.org
| Chlorinating Agent | Typical Conditions | Reference |
| Phosphorus oxychloride (POCl3) | Heating in excess reagent, often with a base | mdpi.comresearchgate.netmdpi.com |
| Equimolar POCl3 (solvent-free) | Heating in a sealed reactor with a base | mdpi.comresearchgate.net |
| Phosphorus pentachloride (PCl5) | Often used with POCl3 | researchgate.net |
| Potassium halide / Hypervalent iodine(III) reagent | Ambient temperature, aqueous conditions | rsc.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction parameters. Key factors that significantly influence the yield and selectivity of these reactions include the choice of solvent, temperature, pressure, and the use of catalysts.
Solvent Effects in Pyrimidine Synthesis
The solvent plays a critical role in pyrimidine synthesis, influencing reactant solubility, reaction rates, and even the course of the reaction. While traditional methods often relied on hazardous organic solvents, modern approaches are increasingly exploring greener alternatives. rasayanjournal.co.in For instance, the use of water or mixtures of water and ethanol (B145695) has been shown to be effective in certain pyrimidine syntheses. researchgate.net In some cases, solvent-free conditions, often assisted by techniques like microwave irradiation or ball milling, have proven to be highly efficient, leading to cleaner reactions, high yields, and simplified product isolation. rasayanjournal.co.inresearchgate.net
The selection of an appropriate solvent system is highly dependent on the specific reaction. For example, in the synthesis of certain pyrimidine derivatives, aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) have been used, although sometimes with lower yields compared to mixed aqueous-organic systems. researchgate.net The polarity and protic/aprotic nature of the solvent can stabilize intermediates and transition states differently, thereby affecting the reaction outcome.
Table 1: Effect of Solvent on Pyrimidine Derivative Synthesis
| Solvent/Solvent System | Yield | Reference |
| Dichloromethane (DCM) | Low | researchgate.net |
| Dimethylformamide (DMF) | Low | researchgate.net |
| Tetrahydrofuran (THF) | Low | researchgate.net |
| Acetonitrile (B52724) (CH3CN) | Low | researchgate.net |
| Chloroform (CHCl3) | Low | researchgate.net |
| Water/Ethanol (2:3 v/v) | Improved | researchgate.net |
| Solvent-free | High | rasayanjournal.co.inresearchgate.net |
| This table is illustrative and based on general findings in pyrimidine synthesis. Specific yields are highly reaction-dependent. |
Temperature and Pressure Control in Reaction Progression
Temperature is a crucial parameter in controlling the rate and selectivity of pyrimidine synthesis. Many reactions require heating to proceed at a reasonable rate. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of products, resulting in lower yields. researchgate.net Therefore, careful optimization of the reaction temperature is essential.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. rasayanjournal.co.innih.gov This is attributed to efficient and uniform heating of the reaction mixture. For instance, some microwave-assisted syntheses of 2-amino-4-chloro-pyrimidine derivatives are carried out at temperatures between 120–140 °C for short durations of 15–30 minutes. nih.gov
Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or intermediates. While less commonly varied in standard laboratory syntheses of pyrimidines, it can be a critical parameter in industrial-scale production.
Role of Catalysis in Pyrimidine Functionalization
Catalysis is a fundamental tool for enhancing the efficiency and selectivity of pyrimidine synthesis. nih.govbenthamdirect.com A wide array of catalysts, including acids, bases, and transition metals, are employed to facilitate various transformations.
Acid and Base Catalysis: Simple acid and base catalysts are frequently used. For example, potassium carbonate (K2CO3) is a common base used in condensation reactions to form pyrimidine rings. gsconlinepress.comyoutube.com Trifluoroacetic acid (TFA) has been used as a catalyst in cycloaddition reactions. mdpi.com
Transition Metal Catalysis: Transition metal catalysts, particularly palladium (Pd) and copper (Cu), play a pivotal role in the functionalization of the pyrimidine core. mdpi.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely used to introduce aryl and alkynyl groups onto the pyrimidine ring. acs.orgnih.gov Copper catalysts are effective in cycloaddition reactions involving alkynes. mdpi.com
Organocatalysis: In recent years, organocatalysis has gained prominence as a green and efficient alternative. Catalysts like Zn(L-proline)2 have been successfully used in the synthesis of pyran-annulated pyrimidine derivatives. researchgate.net
Nanocatalysts: The use of magnetic nanoparticles, such as Fe3O4, as catalysts offers the advantage of easy separation and reusability, aligning with the principles of green chemistry. growingscience.com
Mechanistic Insights into Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new, more efficient transformations. The synthesis of pyrimidines typically involves cyclization reactions. wikipedia.org A common approach is the condensation of a β-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine. wikipedia.org
For instance, the synthesis of 2-substituted pyrimidines can be achieved by reacting a β-dicarbonyl compound with an amidine. wikipedia.org The reaction proceeds through a series of steps involving initial condensation, cyclization, and subsequent aromatization to form the stable pyrimidine ring.
In more complex transformations, such as transition metal-catalyzed C-H functionalization, the mechanism involves the formation of a metallacycle intermediate. nih.gov For example, in palladium-catalyzed arylation, the pyrimidine ring can act as a directing group, facilitating the activation of a specific C-H bond and subsequent coupling with an aryl halide. acs.org
Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact and improve sustainability. rasayanjournal.co.inbenthamdirect.com Key aspects include:
Atom Economy: This principle, introduced by Barry Trost, aims to maximize the incorporation of all atoms from the reactants into the final product. primescholars.comnumberanalytics.comwikipedia.org Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are highly desirable. nih.gov The calculation for percent atom economy is: % atom economy = (Molecular weight of desired product / Molecular weight of all reactants) × 100 wikipedia.org
Solvent Reduction and Use of Greener Solvents: As discussed earlier, minimizing or eliminating the use of hazardous solvents is a key goal. rasayanjournal.co.in The use of water, ionic liquids, or solvent-free conditions are prominent green strategies. rasayanjournal.co.innih.gov
Catalysis: The use of catalysts, especially those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. nih.govbenthamdirect.com Catalytic reactions are often more atom-economical than stoichiometric reactions.
Energy Efficiency: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are inherently efficient and atom-economical. rasayanjournal.co.in The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. nih.gov
Industrial-Scale Production Considerations and Process Chemistry
Scaling up the synthesis of this compound and its analogs from the laboratory to an industrial scale presents a unique set of challenges and considerations. Process chemistry focuses on developing safe, robust, cost-effective, and environmentally friendly manufacturing processes.
Key considerations for industrial-scale production include:
Cost and Availability of Starting Materials: The economic viability of a synthesis is heavily dependent on the cost of raw materials.
Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the chemicals and reaction conditions.
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for designing and controlling the process on a large scale.
Heat Transfer: Exothermic or endothermic reactions require efficient heat transfer systems to maintain optimal temperature control in large reactors.
Mixing: Ensuring efficient mixing is critical for achieving consistent reaction outcomes and avoiding localized "hot spots."
Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is essential. This includes techniques like crystallization, extraction, and chromatography.
Waste Management: Minimizing waste generation and developing effective strategies for treating and disposing of byproducts are critical for environmental compliance and cost reduction. primescholars.com
Regulatory Compliance: The manufacturing process must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure product quality and safety.
Patents related to the manufacturing processes of pyrimidine derivatives provide valuable insights into the specific conditions and methodologies employed for large-scale production. google.com
Chemical Reactivity and Transformations of 4 Butyl 6 Chloropyrimidin 2 Amine
Nucleophilic Aromatic Substitution Reactions at the C-6 Chlorine Atom
The chlorine atom at the C-6 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a primary pathway for the functionalization of this compound. The pyrimidine ring, being an electron-deficient heteroaromatic system, facilitates the attack of nucleophiles, particularly when activated by electron-withdrawing groups. The attack of a nucleophile on the carbon atom bearing the chlorine leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring, including the nitrogen atoms. libretexts.orgwikipedia.org Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. wikipedia.org
Reactivity with Various Nitrogen-Centered Nucleophiles (e.g., amines, hydrazines)
The reaction of 4-Butyl-6-chloropyrimidin-2-amine with nitrogen-centered nucleophiles, such as primary and secondary amines, is a common method for introducing new amino functionalities at the C-6 position. researchgate.netarkat-usa.org These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride that is formed. researchgate.net The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance. masterorganicchemistry.com For instance, less hindered primary amines generally react more readily than bulky secondary amines. masterorganicchemistry.com
Hydrazine (B178648) and its derivatives are also effective nucleophiles in these substitution reactions. researchgate.net Due to the presence of two adjacent nitrogen atoms with lone pairs, hydrazine can exhibit enhanced nucleophilicity, a phenomenon sometimes referred to as the alpha effect. masterorganicchemistry.com This can lead to efficient displacement of the C-6 chlorine to form hydrazinyl-substituted pyrimidines. The relative reactivity of different amines and hydrazines can vary, with studies showing that hydrazine can be significantly more nucleophilic than ammonia. masterorganicchemistry.com
Displacement by Oxygen- and Sulfur-Centered Nucleophiles
Oxygen-centered nucleophiles, such as alkoxides and phenoxides, can displace the C-6 chlorine to yield the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.
Similarly, sulfur-centered nucleophiles, like thiolates, are highly effective for this transformation due to the high nucleophilicity of sulfur. The reaction with thiols, in the presence of a base, leads to the formation of 6-thioether derivatives. These reactions broaden the scope of accessible derivatives from this compound.
Suzuki-Miyaura Cross-Coupling and Other Metal-Catalyzed Transformations
The C-6 chlorine atom of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orggoogle.com The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the chloropyrimidine to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org This methodology is widely used to synthesize aryl- or heteroaryl-substituted pyrimidines.
Other metal-catalyzed transformations, such as the Buchwald-Hartwig amination, can also be employed to form carbon-nitrogen bonds at the C-6 position. These reactions provide alternative routes to the amino-substituted pyrimidines discussed in section 3.1.1, often with broader substrate scope and milder reaction conditions.
Regioselectivity and Chemoselectivity in Substitution Reactions
In pyrimidine systems with multiple halogen substituents, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, the C-4 and C-6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C-2 position. arkat-usa.org In the case of 2,4-dichloropyrimidines, substitution often occurs preferentially at the C-4 position. researchgate.net However, for this compound, the single chlorine at C-6 is the primary site for substitution.
Chemoselectivity becomes important when other reactive functional groups are present in the molecule or the nucleophile. For example, if the nucleophile contains multiple reactive sites, the reaction conditions can sometimes be tuned to favor reaction at a specific site. The inherent reactivity differences between the C-6 chloro group and the C-2 amino group in this compound allow for selective reactions at the C-6 position without affecting the amino group under appropriate conditions. Studies on related dichloropyrimidines have shown that tertiary amine nucleophiles can exhibit excellent C-2 selectivity, highlighting that the choice of nucleophile can significantly influence the regiochemical outcome. researchgate.net
Reactions at the C-2 Amino Group
While the C-6 chlorine is the most common site for nucleophilic attack, the C-2 amino group also possesses reactivity that can be exploited for further functionalization.
Acylation and Sulfonylation of the Amino Moiety
The primary amino group at the C-2 position can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically require a base to neutralize the acid byproduct. This type of transformation allows for the introduction of a wide variety of acyl and sulfonyl groups, further diversifying the chemical space accessible from the starting material. The table below summarizes the types of reactions discussed.
| Section | Reaction Type | Reactant | Product Type |
| 3.1.1 | Nucleophilic Aromatic Substitution | Amines, Hydrazines | 6-Amino/Hydrazinyl-pyrimidines |
| 3.1.2 | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | 6-Ether/Thioether-pyrimidines |
| 3.1.3 | Suzuki-Miyaura Cross-Coupling | Organoboron compounds | 6-Aryl/Heteroaryl-pyrimidines |
| 3.2.1 | Acylation/Sulfonylation | Acyl/Sulfonyl chlorides | N-Acyl/Sulfonyl-2-aminopyrimidines |
Alkylation and Arylation Reactions on the Amine Nitrogen
The exocyclic amino group at the C2 position is a primary nucleophile and can readily participate in alkylation and arylation reactions.
Alkylation: N-alkylation can be achieved through several methods. One common approach is reductive alkylation, which involves reacting the aminopyrimidine with an aldehyde in the presence of a reducing agent like formic acid. researchgate.net Another method is direct alkylation using alkyl halides, such as benzyl (B1604629) bromide, typically in the presence of a base like potassium carbonate to neutralize the hydrogen halide byproduct. nih.gov Transition metal catalysts have also been employed to facilitate the N-alkylation of aminopyrimidine derivatives using alcohols as the alkylating agent, a process noted for its high regioselectivity and atom economy. google.com
Arylation: The formation of a nitrogen-aryl bond on the C2-amino group is most effectively accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, utilizing a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) to couple the aminopyrimidine with aryl halides. nih.govmanchester.ac.uk This reaction is highly versatile and allows for the synthesis of a wide range of N-aryl-2-aminopyrimidine derivatives in moderate to good yields. nih.gov Catalyst systems have been developed to selectively arylate the exocyclic amine over the ring nitrogens in related aminoazole systems, demonstrating the fine control achievable in these transformations. mit.edu
| Catalyst System | Arylating Agent | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / Xantphos | Aryl Bromides | NaOt-Bu | Toluene | 27-82% | nih.gov |
| [PdCl(allyl)]₂ / tBuXPhos | Aryl Bromides | K₃PO₄ | TPGS-750-M/H₂O | Good to Excellent | manchester.ac.uk |
| Pd₂(dba)₃ / Biaryl Phosphine Ligand | Bromobenzene | K₃PO₄ | Not specified | 92% | mit.edu |
Diazotization and Subsequent Transformations
The primary amino group at the C2 position can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like perchloric or hydrochloric acid. rsc.orgorgsyn.orgrsc.org This reaction converts the amino group into a diazonium salt (-N₂⁺).
The reactivity of aminopyridines and their analogs in diazotization is dependent on the acidity of the medium; the reaction can proceed through the interaction of the nitrosating agent with either the free amine or its protonated form. rsc.org The resulting pyrimidine-2-diazonium salt is generally unstable and serves as a versatile intermediate for further transformations. rsc.org A common subsequent reaction is hydrolysis, where the diazonium group is replaced by a hydroxyl group upon reaction with water, yielding the corresponding 2-hydroxypyrimidine (B189755) derivative. rsc.org The diazonium intermediates can also be used in electrografting techniques to modify electrode surfaces. mdpi.com
Transformations Involving the Butyl Side Chain
The n-butyl group at the C4 position is a saturated alkyl chain and is generally less reactive than the other functional groups in the molecule.
Oxidation and Reduction Reactions
The butyl side chain is already in a reduced state, so further reduction is not applicable. Oxidation of the alkyl chain is theoretically possible but challenging. Enzymatic systems are known to oxidize alkyl side chains on aromatic rings, such as the conversion of p-nitrotoluene. nih.gov However, chemical oxidation would likely require harsh conditions that could also affect the more sensitive pyrimidine ring and amino group. The electron-deficient nature of the pyrimidine ring may also influence the reactivity of the attached alkyl chain towards oxidation.
Functionalization via C-H Activation (if applicable)
Direct functionalization of the butyl group via catalytic C-H activation is a modern synthetic strategy, but it is particularly challenging for unactivated sp³ C-H bonds on a flexible alkyl chain. While methods exist for the C-H activation of aryl groups directed by a pyrimidine ring, and for alkyl groups in specific contexts (e.g., strained cyclopropyl (B3062369) groups or those leading to stable palladacycles), there are no specific examples of such reactions on a simple butyl chain attached to a pyrimidine. nih.govacs.org This transformation remains a potential but underexplored avenue for modifying the butyl side chain of this molecule.
Electrophilic Substitution and Ring-Opening Reactions of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic attack. researchgate.net
However, the pyrimidine ring in this compound is substituted with two electron-donating groups: the C2-amino group and the C4-butyl group. These groups increase the electron density of the ring, particularly at the C5 position, making electrophilic substitution at this site more feasible than on an unsubstituted pyrimidine. researchgate.netlibretexts.org Potential electrophilic substitution reactions could include nitration or halogenation, although they may still require forcing conditions which could lead to side reactions or degradation.
Ring-opening reactions of pyrimidines are also known, particularly when the ring is activated towards nucleophilic attack. wur.nl This can be achieved by quaternizing one of the ring nitrogens, which significantly increases the electrophilicity of the ring carbons. Subsequent treatment with strong nucleophiles can lead to cleavage of the heterocyclic ring. wur.nl For this compound, such a reaction would likely require initial N-alkylation of a ring nitrogen followed by a reaction with a potent nucleophile.
Studies on the Stability and Degradation Pathways
The stability of this compound is influenced by its functional groups, particularly the chloro substituent. Chloropyrimidines are susceptible to nucleophilic displacement, and the chlorine atom at C6 can be hydrolyzed to a hydroxyl group, especially under acidic or basic conditions or upon heating. google.comresearchgate.net This represents a primary degradation pathway.
Oxidation is another major degradation route for molecules containing amine and alkyl functionalities. mdpi.com The amino group or the butyl chain could be susceptible to oxidative degradation, which can be catalyzed by light or metal ions. Photodegradation is also a plausible pathway, as heterocyclic aromatic compounds can absorb UV light, leading to decomposition. researchgate.net The degradation of related drugs like amoxicillin (B794) often involves hydrolysis leading to ring-opening of associated rings. researchgate.net Therefore, a likely degradation profile for this compound would involve initial hydrolysis of the C-Cl bond, followed by slower oxidation or other transformations of the resulting hydroxypyrimidine or the parent molecule.
Advanced Spectroscopic and Structural Elucidation of 4 Butyl 6 Chloropyrimidin 2 Amine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a cornerstone in the structural elucidation of novel compounds, providing not only the exact mass to confirm the elemental composition but also insights into the molecule's stability and fragmentation patterns under ionization. For 4-Butyl-6-chloropyrimidin-2-amine (C₈H₁₂ClN₃), HRMS is critical for confirming its molecular formula. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the ratio of the peaks for the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1.
While specific experimental fragmentation data for this exact compound is not widely published, analysis of related substituted pyrimidines allows for a predictive understanding of its fragmentation pathways. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Subsequent fragmentation would likely involve the loss of the butyl group through various cleavage mechanisms, such as the loss of a propyl radical (•C₃H₇) to form a stable fragment, or the loss of butene (C₄H₈) via a McLafferty rearrangement if the geometry is favorable. The chloro and amino substituents on the pyrimidine (B1678525) ring also direct fragmentation, potentially leading to the loss of HCl or HCN, further aiding in the structural confirmation.
Predicted mass spectrometry data for a related isomer, 2-tert-butyl-6-chloropyrimidin-4-amine, shows expected adducts that provide a template for what could be anticipated for the target compound, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions in positive ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon and proton framework of this compound.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the butyl group and the pyrimidine ring. The butyl chain would present as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrimidine ring, with typical aliphatic chemical shifts. The amino group (NH₂) protons would likely appear as a broad singlet, and the single proton on the pyrimidine ring would be observed as a singlet in the aromatic region.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each of the four unique carbon atoms of the butyl group and the four unique carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be indicative of their electronic environment, influenced by the electron-withdrawing chlorine atom and the electron-donating amino group.
A study on the related compound 2-amino-4-chloro-6-methoxypyrimidine (B129847) demonstrated the use of ¹H and ¹³C NMR, along with DEPT-135 experiments, to assign all proton and carbon signals, a methodology directly applicable to the analysis of this compound.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation
Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure from the individual ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, strong cross-peaks would be observed between the protons of the adjacent methylene groups in the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the butyl chain and the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the butyl group and the pyrimidine ring, as a correlation would be expected between the protons of the methylene group attached to the ring and the C4 carbon of the pyrimidine. It would also confirm the positions of the substituents on the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a non-chiral molecule like this compound, NOESY helps to confirm spatial proximities. For chiral derivatives, this technique would be essential in determining the relative stereochemistry.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a characteristic "fingerprint" and confirming the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aliphatic butyl group (around 2850-2960 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically below 800 cm⁻¹).
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C backbone of the butyl group and the symmetric vibrations of the pyrimidine ring. The combination of IR and Raman data allows for a more complete vibrational assignment. A comprehensive study on 2-amino-4-chloro-6-methoxypyrimidine utilized both FT-IR and FT-Raman spectroscopy, alongside DFT calculations, to perform a full vibrational analysis, setting a precedent for the characterization of similar compounds.
Theoretical and Computational Chemistry Studies of 4 Butyl 6 Chloropyrimidin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis
There are no published studies that specifically detail quantum chemical calculations, such as those using Density Functional Theory (DFT), to analyze the electronic structure and molecular orbitals of 4-Butyl-6-chloropyrimidin-2-amine. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity. While general principles of pyrimidine (B1678525) chemistry suggest the influence of the electron-withdrawing chlorine atom and the electron-donating amine and butyl groups on the ring's electronic properties, specific computational data is not available.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
No dedicated computational studies predicting the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts or its infrared (IR) vibrational frequencies, have been found in the surveyed literature. The prediction of these properties relies on quantum chemical calculations, and the absence of such foundational research means that no theoretical spectra have been generated and compared with potential experimental data.
Conformational Analysis and Molecular Dynamics Simulations
There is a lack of published research on the conformational analysis or molecular dynamics (MD) simulations of this compound. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, particularly concerning the rotation of the butyl group. Molecular dynamics simulations would offer a view of the molecule's dynamic behavior over time, which is important for understanding its interactions in various environments.
Structure-Reactivity Relationship Studies (excluding biological activity)
No computational studies detailing the structure-reactivity relationships of this compound have been identified. These studies typically use calculated electronic and structural parameters to explain and predict the chemical reactivity of a molecule. Without the foundational quantum chemical data, such relationships cannot be established for this specific compound.
Non Biological and Industrial Applications of 4 Butyl 6 Chloropyrimidin 2 Amine
Role as a Precursor in the Synthesis of Agrochemicals
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govfrontiersin.orgmdpi.com Aniline-based pyrimidine fungicides, for instance, function by inhibiting the production of infectious enzymes in pathogenic fungi. made-in-china.com The structural features of 4-Butyl-6-chloropyrimidin-2-amine make it an attractive starting material for the synthesis of novel agrochemicals. The chlorine atom at the 6-position can be readily displaced by other functional groups, allowing for the introduction of diverse substituents to modulate the biological activity of the final product.
Research has demonstrated that derivatives of 2-aminopyrimidine (B69317) exhibit significant fungicidal properties. For example, a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds have shown high efficacy against Botrytis cinerea, a common plant pathogen. mdpi.com While specific studies on the direct use of this compound in commercial fungicides are not extensively documented, its structural similarity to known active ingredients suggests its potential as a key intermediate. The butyl group can influence the lipophilicity of the resulting molecule, which is a critical factor for its uptake and transport within the plant and the target fungus.
The development of new fungicides is crucial to combat the emergence of resistant fungal strains. nih.gov The versatility of the pyrimidine ring allows for the creation of a large library of derivatives, increasing the chances of discovering new and effective crop protection agents. frontiersin.org A related compound, N-(tert-Butyl)-6-chloropyrimidin-4-amine, is explicitly mentioned as a building block for the synthesis of agrochemicals, further supporting the potential of its butyl-isomer in this field. lookchem.com
Table 1: Examples of Commercial Pyrimidine Fungicides
| Fungicide | Target Pathogen Examples |
| Pyrimethanil | Botrytis cinerea (Gray Mold) made-in-china.comnih.gov |
| Cyprodinil | Botrytis cinerea mdpi.com |
| Fenarimol | Powdery Mildew, Rusts nih.gov |
| Diflumetorim | Various fungal diseases nih.govnih.gov |
| Mepanipyrim | Botrytis cinerea mdpi.comnih.gov |
Application as a Building Block for Advanced Materials
The unique electronic and structural properties of the pyrimidine ring make it a valuable component in the design of advanced materials, including polymers, liquid crystals, and dyes.
Polymers: Conjugated polymers containing pyrimidine units in their backbone have been synthesized and investigated for their semiconducting properties. rsc.org The electron-withdrawing nature of the pyrimidine ring, coupled with its ability to participate in dipolar interactions and hydrogen bonding, makes it an attractive building block for creating polymers with tailored electronic and optical characteristics. rsc.org These polymers have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices. rsc.org The synthesis of such polymers can involve reactions like aldol (B89426) condensation, where the substituents on the pyrimidine ring, such as the butyl group in this compound, can enhance the solubility of the resulting polymers. rsc.org
Liquid Crystals: The incorporation of pyrimidine rings into the core structure of molecules is a common strategy for creating liquid crystalline materials. tandfonline.comgoogle.com These materials are crucial for applications in liquid crystal displays (LCDs) and other optoelectronic devices. tandfonline.comresearchgate.net The pyrimidine unit, being a π-deficient aromatic ring, influences the mesomorphic behavior and physical properties, such as dielectric and optical anisotropy, of the liquid crystal. tandfonline.com Chiral 5-phenylpyrimidine (B189523) benzoate (B1203000) cores have been used to create de Vries smectic liquid crystals, which are of interest for defect-free, fast-switching displays. aps.org The butyl group in this compound can act as a flexible tail, a common feature in liquid crystalline molecules that helps to promote the formation of mesophases.
Dyes: The pyrimidine core is also found in various dyes. For instance, 2-chloropyrimidine (B141910) has been used in the synthesis of fluorescent dyes that can act as biosensors for protein assays. The amino and chloro substituents on this compound provide reactive sites for the attachment of chromophoric and auxochromic groups, making it a potential intermediate in the synthesis of new colorants with specific properties for textiles or other applications.
Utilization in the Development of Catalysts or Ligands
While direct catalytic applications of this compound are not widely reported, the broader class of pyrimidine derivatives has shown promise in the field of catalysis. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, making pyrimidine-containing molecules suitable as ligands in coordination chemistry. ekb.eg The synthesis of various metal complexes with 2-aminopyrimidine ligands has been reported, and these complexes can exhibit catalytic activity.
Furthermore, pyrimidine derivatives have been used in the synthesis of pyrano-pyrimidines, a class of heterocyclic compounds with significant biological activities, often employing magnetically recoverable nanocatalysts. nih.gov The development of catalyzed methods for synthesizing pyrimidine and related heterocyclic compounds is an active area of research, with various promoters and catalysts being explored. mdpi.com The amino group in this compound can also be a site for further chemical modification to create more complex ligands or organocatalysts.
Use as a Standard or Reagent in Chemical Research and Development
This compound is commercially available from various chemical suppliers, which indicates its utility as a building block and reagent in research and development. bldpharm.com Its bifunctional nature, with a reactive chlorine atom and an amino group, makes it a versatile starting material for the synthesis of more complex molecules.
The chlorine atom can be readily substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The amino group can undergo various reactions, such as acylation or alkylation, to further modify the molecule. This versatility makes this compound a valuable tool for medicinal chemists and materials scientists in the discovery and development of new compounds with desired properties.
Given its well-defined structure and properties, it can also serve as a reference standard in analytical chemistry for the identification and quantification of related pyrimidine derivatives. Its availability facilitates its use as a starting material in patented synthetic processes for more complex molecules, including those with potential pharmaceutical applications. google.comgoogle.com
Table 2: Key Reactive Sites of this compound for Synthesis
| Functional Group | Position | Potential Reactions |
| Amino Group | 2 | Acylation, Alkylation, Diazotization |
| Chloro Group | 6 | Nucleophilic Aromatic Substitution |
| Pyrimidine Ring | - | Metal Coordination, Cycloaddition |
Analytical Method Development for Detection and Quantification in Non Biological Matrices
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Process Monitoring
Chromatographic techniques are the cornerstone for assessing the purity of 4-Butyl-6-chloropyrimidin-2-amine and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of pyrimidine (B1678525) derivatives. researchgate.net A typical HPLC method for this compound would involve a C18 column, which separates compounds based on their hydrophobicity. The non-polar butyl group and the pyrimidine ring of the target compound will interact with the stationary phase, allowing for its separation from more polar or less retained impurities.
A gradient elution method is often employed to ensure the effective separation of a wide range of potential impurities with varying polarities. The mobile phase typically consists of an aqueous component (like a phosphate (B84403) buffer to control pH) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netisca.me Detection is commonly achieved using a UV detector, as the pyrimidine ring system of the analyte absorbs UV light at a specific wavelength. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 15.2 minutes |
This table presents a hypothetical but representative HPLC method for the analysis of this compound.
Gas Chromatography (GC):
For process monitoring, where speed and efficiency can be critical, Gas Chromatography may be employed, particularly for analyzing the presence of volatile starting materials or by-products. However, due to the polarity of the amine group and the relatively high molecular weight of this compound, direct GC analysis can be challenging, often leading to poor peak shape and thermal degradation. thermofisher.com Therefore, derivatization is frequently necessary to improve its volatility and thermal stability, a topic that will be discussed in a later section.
Assuming successful derivatization, a GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. A temperature-programmed oven is essential to elute the derivatized analyte and any other components of the reaction mixture effectively.
Table 2: Representative GC Method Parameters for Process Monitoring (Post-Derivatization)
| Parameter | Value |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
This table illustrates a general GC method that could be adapted for the analysis of a derivatized form of this compound.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Trace Detection
For the analysis of complex mixtures where chromatographic separation alone may not be sufficient for identification, and for the detection of trace-level impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for identifying unknown impurities and degradation products. After separation on the LC column as described previously, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this compound, as it can readily form protonated molecular ions [M+H]+.
The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific masses, which significantly enhances sensitivity and selectivity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in the definitive identification of the compound and its related substances. nih.govnih.gov
Table 3: Example LC-MS Parameters for Impurity Identification
| Parameter | Value |
| LC System | As described in Table 1 |
| MS Detector | Quadrupole or Ion Trap |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Range | m/z 100-500 |
| Expected [M+H]+ | m/z 186.08 (for C8H12ClN3) |
This table provides a plausible set of LC-MS parameters for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. As with GC-FID, derivatization of this compound is a prerequisite for successful analysis. The mass spectrometer provides highly specific detection, and the resulting mass spectra, which show the fragmentation pattern of the molecule, can be compared against spectral libraries for positive identification. This is particularly useful for confirming the identity of known impurities or identifying unknown volatile components in a sample. mdpi.comnih.gov
Development of Derivatization Techniques for Improved Analytical Performance in Chemical Samples
As mentioned, the direct GC analysis of this compound is hindered by its polarity. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, thus improving its chromatographic behavior. sigmaaldrich.com For a primary amine like this compound, several derivatization strategies can be employed.
Silylation:
Silylation involves the replacement of the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. thermofisher.com The resulting silylated derivative is significantly less polar and more volatile.
Acylation:
Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be effective. mdpi.com These reagents react with the amine group to form a stable amide. The introduction of fluorine atoms also enhances the sensitivity of detection when using an electron capture detector (ECD) in GC.
Table 4: Comparison of Derivatization Approaches
| Derivatization Method | Reagent Example | Advantages | Considerations |
| Silylation | BSTFA, MSTFA | Forms volatile derivatives, clean reactions. thermofisher.com | Derivatives can be moisture-sensitive. sigmaaldrich.com |
| Acylation | TFAA, PFPA | Forms stable derivatives, enhances ECD response. mdpi.com | Reagents and by-products can be corrosive. |
This table summarizes common derivatization techniques applicable to the amino group in this compound.
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) must be optimized to ensure a complete and reproducible reaction, yielding a single, stable derivative for accurate quantification.
Validation of Analytical Procedures for Robustness and Reproducibility
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH). europa.eu
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Table 5: Illustrative Validation Data for HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | Defined by linearity |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 0.5%; Intermediate: ≤ 1.0% | ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C) | System suitability parameters met |
This table presents hypothetical but realistic validation results for the HPLC method described in Table 1.
By systematically developing and validating analytical methods, a high degree of confidence in the quality and purity of this compound can be assured throughout its lifecycle.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 4-Butyl-6-chloropyrimidin-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Exploration into novel synthetic strategies could involve multicomponent reactions, which offer the advantage of constructing complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. acs.orgnih.govorganic-chemistry.org For instance, a potential one-pot synthesis could involve the condensation of a β-dicarbonyl compound with guanidine (B92328), followed by a selective chlorination and butylation.
Furthermore, the principles of green chemistry are expected to heavily influence the future synthesis of this compound. benthamdirect.comresearchgate.net This includes the use of greener solvents, catalytic systems to replace stoichiometric reagents, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. researchgate.net A significant advancement would be the development of a catalytic C-H butylation method on a pre-formed 6-chloropyrimidin-2-amine core, which would represent a highly atom-economical approach.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. | Identification of suitable starting materials and catalysts for convergent synthesis. |
| Catalytic C-H Functionalization | Direct installation of the butyl group, high atom economy. | Development of selective and efficient catalysts for C-H butylation on the pyrimidine (B1678525) ring. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Optimization of reaction conditions in continuous flow reactors. |
| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. | Screening for enzymes capable of regioselective functionalization of the pyrimidine core. |
Discovery of Undiscovered Reactivity Profiles and Complex Transformations
The reactivity of this compound is largely dictated by the electrophilic nature of the pyrimidine ring, further activated by the chloro substituent, and the nucleophilic character of the amino group. While nucleophilic aromatic substitution (SNAr) of the chlorine atom is a predictable reaction, there is a vast, unexplored landscape of its reactivity.
Future investigations should aim to uncover more complex and novel transformations. This could include exploring its participation in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide array of substituents at the 6-position. The regioselectivity of these reactions, particularly in the presence of the amino and butyl groups, would be of fundamental interest.
Moreover, the potential for the pyrimidine ring itself to undergo cycloaddition reactions or ring-opening and rearrangement cascades under specific conditions warrants investigation. The interplay between the existing functional groups could lead to unexpected and synthetically valuable transformations, providing access to novel heterocyclic systems. Research into the reactivity of related chloropyrimidines has shown that the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions, a phenomenon that could be systematically studied for this specific compound. wuxiapptec.com
Advancements in Computational Modeling for Predictive Chemical Synthesis and Material Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, computational studies can provide profound insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, elucidate reaction mechanisms, and calculate spectroscopic properties, which can aid in the characterization of new derivatives. researchgate.netjchemrev.com Such studies can help in understanding the regioselectivity of reactions and in designing experiments to favor desired outcomes.
Beyond predicting reactivity, computational modeling can be instrumental in the rational design of materials based on the this compound scaffold. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the electronic and optical properties of polymers or other materials incorporating this moiety. researchgate.net This predictive power can accelerate the discovery of new materials with tailored functionalities for applications in electronics and photonics. For instance, computational screening could identify derivatives with optimal properties for use as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net
| Computational Method | Application in Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. | Prediction of reactivity, regioselectivity, and spectral data (NMR, IR, UV-Vis). |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions in condensed phases. | Insights into solubility, aggregation behavior, and interactions with other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or material properties. | Predictive models for properties like solubility, melting point, or electronic band gap. |
| Virtual Screening | In silico evaluation of large libraries of derivatives for desired properties. | Identification of promising candidates for synthesis and experimental validation. |
Expanding Non-Biological Applications in Emerging Technologies
While pyrimidine derivatives are extensively studied for their biological activity, their application in materials science and emerging technologies is a rapidly growing field. The unique electronic properties of the pyrimidine ring, coupled with the potential for functionalization offered by the chloro and amino groups, make this compound a versatile building block for novel materials.
Future research could focus on incorporating this compound into the backbone of conjugated polymers. The electron-deficient nature of the pyrimidine ring could lead to materials with interesting electronic and photophysical properties, potentially suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors. The butyl group can enhance solubility and processability, which are crucial for the fabrication of thin-film devices.
Another promising avenue is the development of functional materials for chemical sensing. The amino group could be modified to act as a recognition site for specific analytes, and the pyrimidine core could serve as a signaling unit, leading to a change in fluorescence or color upon binding. The versatility of pyrimidine derivatives in materials science is highlighted by their use in applications ranging from fluorescent detectors to components of organic light-emitting diodes. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-Butyl-6-chloropyrimidin-2-amine, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chloro group on the pyrimidine ring with a butylamine moiety under reflux conditions in aprotic solvents like DMF or THF. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final product purity. Microwave-assisted synthesis, as demonstrated for analogous pyrimidine derivatives, may enhance reaction rates and yields .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~6.5–8.5 ppm).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or EI-MS).
- IR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).
Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. What safety protocols should be followed when handling chlorinated pyrimidines like this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation.
- Store waste separately in labeled containers and dispose via certified hazardous waste facilities.
- Refer to GHS-compliant SDS sheets for specific hazard statements (e.g., H303/H313/H333) and emergency procedures .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key steps:
Grow high-quality crystals via slow evaporation or diffusion methods.
Collect intensity data using a diffractometer (Cu-Kα or Mo-Kα radiation).
Solve the structure using direct methods (SHELXS) and refine with SHELXL to model bond lengths, angles, and torsional conformations.
This method can clarify substituent positions and confirm non-covalent interactions (e.g., hydrogen bonding) .
Q. How to design a QSAR model to predict the biological activity of this compound derivatives?
- Methodological Answer :
Data Collection : Assay biological activity (e.g., IC₅₀ values) for a series of derivatives.
Descriptor Calculation : Use software like MOE or Schrodinger to compute physicochemical parameters (logP, polar surface area, H-bond donors/acceptors).
Model Building : Apply partial least squares (PLS) or machine learning (e.g., Random Forest) to correlate descriptors with activity.
Validation : Use leave-one-out cross-validation or external test sets to assess predictive power.
This approach was successfully applied to antileukemic triazine derivatives .
Q. How can contradictory NMR data for this compound be resolved?
- Methodological Answer :
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity.
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Use deuterated solvents and temperature-controlled experiments to reduce signal broadening caused by dynamic effects .
Q. What strategies optimize the regioselectivity of substitutions on the pyrimidine ring during derivative synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic attacks to specific positions.
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd for cross-couplings) to control C-C bond formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution at the 4- or 6-position.
Microwave irradiation can enhance selectivity by reducing side reactions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental molecular geometries of this compound?
- Methodological Answer :
Re-optimize Computational Models : Ensure density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) account for solvent effects and dispersion forces.
Check Crystal Packing Effects : SCXRD data may show distortions due to intermolecular interactions (e.g., π-stacking), which are absent in gas-phase simulations.
Validate Torsional Angles : Compare experimental (SCXRD) and computed dihedral angles to identify conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
